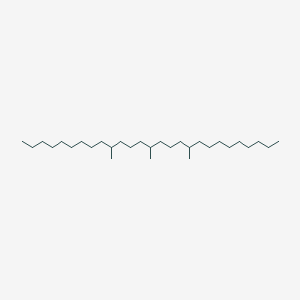
10,14,18-Trimethylheptacosane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
10,14,18-Trimethylheptacosane is a long-chain hydrocarbon with the molecular formula C30H62 It is a type of alkane, specifically a branched alkane, characterized by the presence of three methyl groups attached to the heptacosane backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 10,14,18-Trimethylheptacosane can be achieved through several methods, including:
Grignard Reaction: This involves the reaction of a suitable alkyl halide with magnesium in the presence of an ether solvent to form a Grignard reagent, which is then reacted with a suitable carbonyl compound to form the desired hydrocarbon.
Friedel-Crafts Alkylation: This method involves the alkylation of an aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound typically involves the catalytic hydrogenation of suitable precursors under high pressure and temperature conditions. The process may also involve the use of zeolite catalysts to achieve the desired selectivity and yield.
化学反应分析
Types of Reactions
10,14,18-Trimethylheptacosane undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the hydrocarbon, typically resulting in the formation of alcohols, aldehydes, or carboxylic acids.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen to the hydrocarbon, often resulting in the formation of alkanes or alkenes.
Substitution: This reaction involves the replacement of one or more hydrogen atoms in the hydrocarbon with another atom or group of atoms, such as halogens.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Common reagents include hydrogen gas (H2) in the presence of a palladium or platinum catalyst.
Substitution: Common reagents include halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Alcohols, aldehydes, and carboxylic acids.
Reduction: Alkanes and alkenes.
Substitution: Halogenated hydrocarbons.
科学研究应用
10,14,18-Trimethylheptacosane has several scientific research applications, including:
Chemistry: It is used as a model compound in studies of hydrocarbon behavior and reactivity.
Biology: It is used in studies of insect pheromones and chemical communication.
Medicine: It is investigated for its potential use in drug delivery systems and as a component of pharmaceutical formulations.
Industry: It is used as a lubricant and in the production of specialty chemicals.
作用机制
The mechanism of action of 10,14,18-Trimethylheptacosane involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with olfactory receptors and other sensory proteins to exert its effects. In chemical reactions, its reactivity is influenced by the presence of the methyl groups and the overall structure of the molecule.
相似化合物的比较
10,14,18-Trimethylheptacosane can be compared with other similar compounds, such as:
3,7,11-Trimethylheptacosane: Another branched alkane with similar properties but different methyl group positions.
3,7,13-Trimethylheptacosane: Similar to this compound but with methyl groups at different positions.
Heptacosane: A straight-chain alkane with no branching.
The uniqueness of this compound lies in its specific branching pattern, which influences its chemical reactivity and physical properties.
属性
CAS 编号 |
111846-41-4 |
|---|---|
分子式 |
C30H62 |
分子量 |
422.8 g/mol |
IUPAC 名称 |
10,14,18-trimethylheptacosane |
InChI |
InChI=1S/C30H62/c1-6-8-10-12-14-16-18-22-28(3)24-20-26-30(5)27-21-25-29(4)23-19-17-15-13-11-9-7-2/h28-30H,6-27H2,1-5H3 |
InChI 键 |
IGEDUZSSTTZJAI-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCC(C)CCCC(C)CCCC(C)CCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Methyl-1-[1-(4-methylbenzene-1-sulfonyl)-1H-indol-4-yl]but-3-en-1-one](/img/structure/B14319759.png)
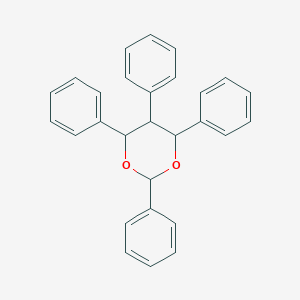
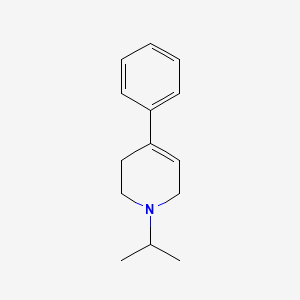
![N,N,1-Trimethyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-amine](/img/structure/B14319780.png)

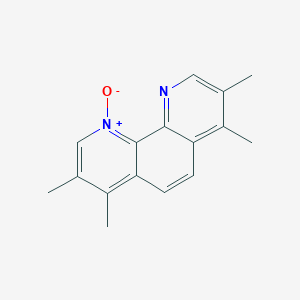

![{[(6-Iodo-3-methylhexyl)oxy]methyl}benzene](/img/structure/B14319807.png)
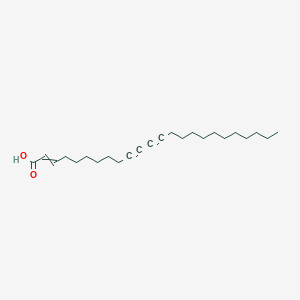
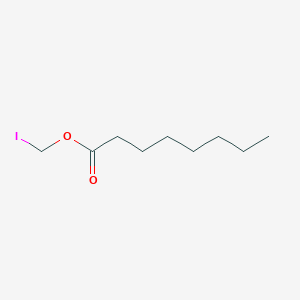
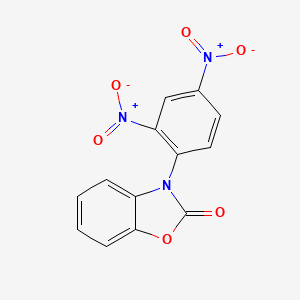
![2-[(2-Methyl-1H-indol-3-yl)amino]-1H-isoindole-1,3(2H)-dione](/img/structure/B14319825.png)


